molecular formula C5H4ClN3S B3059551 6-Chloropyrazine-2-carbothioamide CAS No. 61689-61-0

6-Chloropyrazine-2-carbothioamide

Cat. No.: B3059551
CAS No.: 61689-61-0
M. Wt: 173.62 g/mol
InChI Key: XLTDVHCRTBXMSW-UHFFFAOYSA-N
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Description

6-Chloropyrazine-2-carbothioamide is an organic compound with the molecular formula C5H4ClN3S It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 6th position and a carbothioamide group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrazine-2-carbothioamide typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonium thiocyanate to yield this compound. The reaction conditions generally require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrazine-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazine derivatives, depending on the nucleophile used.

Scientific Research Applications

6-Chloropyrazine-2-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloropyrazine-2-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropyrazine: Similar structure but with an amino group instead of a carbothioamide group.

    6-Chloropyrazine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    6-Chloropyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbothioamide group.

Uniqueness

6-Chloropyrazine-2-carbothioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for further research in medicinal chemistry.

Properties

IUPAC Name

6-chloropyrazine-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3S/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTDVHCRTBXMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361619
Record name Pyrazinecarbothioamide, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61689-61-0
Record name Pyrazinecarbothioamide, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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